molecular formula C16H15N3O B2734788 N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide CAS No. 946343-67-5

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide

Cat. No. B2734788
M. Wt: 265.316
InChI Key: PXQYDUGXAYXUMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Monoamine Oxidase B (MAO-B) Inhibitors
Indazole- and indole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders such as Parkinson's disease. Among these, derivatives like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide showed subnanomolar potency and significant selectivity over MAO-A, indicating their potential as therapeutic agents (Tzvetkov et al., 2014).

Antiproliferative Activity
Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their antiproliferative activity against a panel of tumor cell lines. Compounds in this class demonstrated varying degrees of growth inhibition, with specific derivatives showing significant activity against colon and melanoma cell lines, suggesting their potential as anticancer agents (Maggio et al., 2011).

Analytical Chemistry Applications

Tritium Labeling in Polyacrylamide Gels
A method for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels using scintillation autography (fluorography) has been developed. This technique allows for the sensitive detection of β-particles from tritium, enhancing the capabilities of researchers to study protein and nucleic acid samples with radiolabeling techniques (Bonner & Laskey, 1974).

Materials Science

Metal–Organic Frameworks (MOFs)
Research into Zn(II)-based metal–organic frameworks (MOFs) employing bifunctional triazolate–carboxylate organic linkers has shown distinct gas sorption behaviors, including selective CO2 adsorption. These frameworks demonstrate the potential for applications in gas storage, separation technologies, and sensing applications, highlighting the versatility of indazole-derived compounds in materials science (Chen et al., 2016).

Luminescence and Sensing
A Cd(II) framework with a free N atom decorated porous channel exhibited strong CO2 affinity and was capable of highly specific detection of explosive nitro compounds and toxic metal ions. This research underscores the utility of indazole-derived frameworks in developing multifunctional materials for environmental monitoring and safety applications (Senthilkumar et al., 2018).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves potential applications and areas of future research for the compound .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-8-12(9-11(10)2)17-16(20)15-13-5-3-4-6-14(13)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQYDUGXAYXUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1H-indazole-3-carboxamide

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